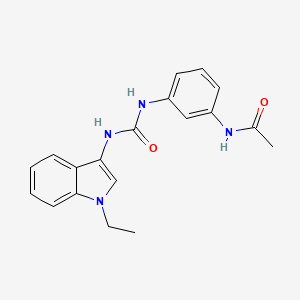
N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives are crucial in medicinal chemistry due to their physiological action . They exhibit a variety of pharmacological actions and have been long employed as an active ingredient in drug design and production . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .
Synthesis Analysis
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The temperature at which indole melts is noted to be around 52 °C, while its boiling happens around 253 °C giving a solid crystalline structure of this compound, a bicyclic structure .Chemical Reactions Analysis
Indole derivatives are versatile building blocks in synthesis, providing access to diverse heterocycles . They undergo substitution, primarily at the C-3 position .Aplicaciones Científicas De Investigación
Pharmacological Properties of Ureido-acetamides
Ureido-acetamides have been identified as potent and selective non-peptide cholecystokinin-B (CCKB) receptor antagonists. These compounds, including RP 69758 and RP 72540, display nanomolar affinity for guinea-pig, rat, and mouse CCKB receptors and have high selectivity factors for CCKB versus CCKA receptors. They also show high affinity for gastrin binding sites in the stomach and act as potent antagonists of CCK-8-induced neuronal firing in rat hippocampal slices. These properties suggest their utility in exploring the physiological functions of CCKB receptors (Bertrand et al., 1994).
Anticancer Drug Synthesis and Analysis
N-(2-Aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and its structure determined, exhibiting anticancer activity confirmed by in silico modeling targeting the VEGFr receptor. The compound's crystal structure and molecular docking analysis suggest its potential as an anticancer agent (Sharma et al., 2018).
Chemoselective Acetylation in Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drug synthesis, was produced via chemoselective monoacetylation of 2-aminophenol using Novozym 435 as a catalyst. This study highlights the importance of acyl donors and conditions in the synthesis process, contributing to the development of antimalarial drugs (Magadum & Yadav, 2018).
Bioactive Metabolites from Marine Actinobacterium
The marine actinobacterium Streptomyces sp. has been found to produce bioactive metabolites, including N-[2-(4-hydroxy-phenyl)ethyl]acetamide, with cytotoxic activities estimated from their effects on sea urchin sperm and eggs. This research underscores the potential of marine microorganisms as sources of novel bioactive compounds for pharmacological applications (Sobolevskaya et al., 2007).
Molecular Docking and Synthesis of Anti-inflammatory Drugs
The design and synthesis of indole acetamide derivatives have been studied for their anti-inflammatory activity. Molecular docking analysis targeting the cyclooxygenase COX-1 and 2 domains confirmed the anti-inflammatory activity of these compounds, providing a basis for the development of new anti-inflammatory drugs (Al-Ostoot et al., 2020).
Mecanismo De Acción
Target of Action
N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide, also known as N-(3-{[(1-ethyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.
Mode of Action
Given the broad spectrum of biological activities of indole derivatives , it is likely that this compound interacts with its targets in a way that modulates their function, leading to changes in cellular processes.
Biochemical Pathways
this compound, as an indole derivative, may affect various biochemical pathways. Indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could influence a wide range of biochemical pathways and their downstream effects.
Pharmacokinetics
The properties of indole derivatives suggest that they may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways it affects. Given the diverse biological activities of indole derivatives , this compound could potentially have a wide range of effects at the molecular and cellular levels.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-[(1-ethylindol-3-yl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-3-23-12-17(16-9-4-5-10-18(16)23)22-19(25)21-15-8-6-7-14(11-15)20-13(2)24/h4-12H,3H2,1-2H3,(H,20,24)(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBJSCTYYYGRTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC(=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

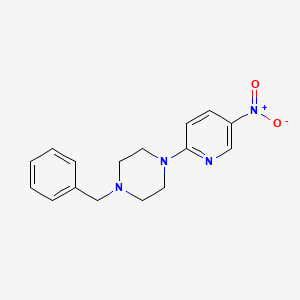
![(2Z)-6-chloro-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2717490.png)
![7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2717493.png)



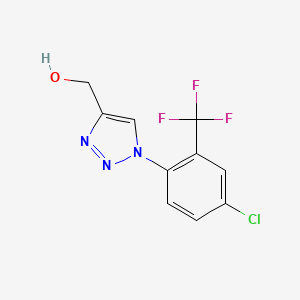
![N-(2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2717500.png)
![2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2717503.png)
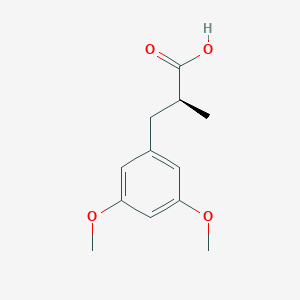

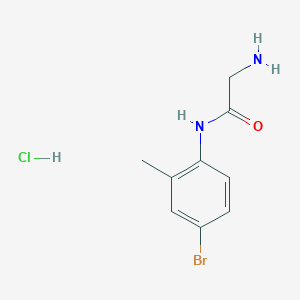
![5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2717508.png)
